

Application Notes and Protocols for Studying Receptor Binding of Spirohydantoins

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Compound of Interest

Compound Name: *1,3-Diazaspiro[4.4]nonane-2,4-dione*

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Introduction

Spirohydantoins are a class of heterocyclic compounds with a spirocyclic core containing a hydantoin moiety. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for studying the receptor binding of spirohydantoins, with a focus on two key target classes: the histone acetyltransferases p300/CREB-binding protein (CBP) and the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).

The protocols outlined below are intended to serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel spirohydantoin-based therapeutics. They cover essential techniques such as radioligand binding assays, fluorescence polarization assays, and surface plasmon resonance for direct binding characterization, as well as cellular assays to probe the functional consequences of receptor engagement.

Data Presentation: Quantitative Binding Data

The following tables summarize the binding affinities of representative spirohydantoin compounds for their respective targets, p300/CBP and MCH-R1. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead candidates.

Table 1: Binding Affinity of Spirohydantoin Inhibitors for p300/CBP

Compound ID	Spiro- ry	Stereochemist	p300 IC50 (nM)	Cellular (nM)	Reference
Compound 21		(S)	2.5	29	[1] [2]
A-485 (Spirooxazolidine dione)		(R)	21	130	[1] [2]
Compound 2		Not Specified	>1000	>10000	[1]
Compound 17		Not Specified	120	ND	[1]
Compound 18		Not Specified	110	ND	[1]
Compound 19		Not Specified	130	ND	[1]
Compound 20		Not Specified	10	ND	[1]
ND: Not Determined					

Table 2: Binding Affinity of Spirohydantoin Antagonists for MCH-R1

Compound ID	Structure	MCH-R1 Ki (nM)	Functional Antagonist IC50 (nM)	Reference
SNAP-7941	Spirohydantoin derivative	4	5.3	[3]
MCHR1 antagonist 1	Spirohydantoin derivative	4 (human)	Not Reported	[4]
Compound from SAR study	Substituted spirohydantoin	1	Potent functional activity	[1]

Note: Specific structures for all compounds are detailed in the cited references.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on specific laboratory conditions and available equipment.

Protocol 1: Radioligand Binding Assay for MCH-R1

This protocol describes a competitive binding assay to determine the affinity of spirohydantoin compounds for the MCH-R1 receptor.

Materials:

- HEK293 cells stably expressing human MCH-R1
- Cell culture reagents
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
- Assay buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4

- Radioligand: [¹²⁵I]-MCH (specific activity ~2000 Ci/mmol)
- Unlabeled spirohydantoin compounds
- Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 μM)
- 96-well filter plates (e.g., Millipore MultiScreen)
- Scintillation counter and scintillation fluid

Procedure:

- Membrane Preparation:
 - Culture HEK293-MCH-R1 cells to confluence.
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.
 - Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
 - Discard the supernatant, resuspend the membrane pellet in fresh buffer, and repeat the centrifugation.
 - Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
- Assay Setup:
 - In a 96-well filter plate, add the following in a final volume of 250 μL:
 - 50 μL of various concentrations of the spirohydantoin test compound.
 - 50 μL of [¹²⁵I]-MCH at a final concentration at or below its Kd (e.g., 50 pM).
 - 150 μL of MCH-R1 membrane preparation (typically 10-20 μg of protein).

- For total binding, add 50 µL of assay buffer instead of the test compound.
- For non-specific binding, add 50 µL of a saturating concentration of unlabeled MCH.
- Incubation and Filtration:
 - Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
 - Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
 - Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Detection and Data Analysis:
 - Dry the filter plate and add scintillation fluid to each well.
 - Count the radioactivity in a scintillation counter.
 - Subtract the non-specific binding from all other measurements to obtain specific binding.
 - Plot the specific binding as a function of the log concentration of the spirohydantoin compound.
 - Determine the IC50 value using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histone Acetyltransferase (HAT) Assay for p300/CBP

This protocol describes a non-radioactive, chemiluminescent assay to measure the inhibitory activity of spirohydantoins on p300/CBP.

Materials:

- Recombinant human p300 or CBP enzyme
- Histone H3 or H4 peptide substrate
- Acetyl-CoA
- Spirohydantoin inhibitor compounds
- HAT assay buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.
- Anti-acetylated histone antibody (e.g., anti-acetyl-H3K27)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- White, opaque 96-well plates
- Luminometer

Procedure:

- Assay Setup:
 - In a white 96-well plate, add the following in a final volume of 50 μ L:
 - 5 μ L of spirohydantoin test compound at various concentrations (in 10% DMSO).
 - 20 μ L of 2.5x p300/CBP enzyme solution in HAT assay buffer.
 - Pre-incubate for 10 minutes at 30°C.
- Enzymatic Reaction:
 - Initiate the reaction by adding 25 μ L of a 2x substrate mix containing histone peptide and acetyl-CoA in HAT assay buffer.
 - Incubate the plate at 30°C for 30-60 minutes.

- Detection:
 - Stop the reaction by adding 10 μ L of 0.5 M EDTA.
 - Coat a separate high-binding 96-well plate with the reaction mixture or a capture antibody.
 - Wash the plate and add the anti-acetylated histone primary antibody. Incubate for 1 hour at room temperature.
 - Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
 - Wash the plate thoroughly and add the chemiluminescent substrate.
- Data Analysis:
 - Immediately measure the luminescence using a plate reader.
 - Plot the luminescence signal as a function of the log concentration of the spirohydantoin inhibitor.
 - Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Assay for MCH-R1 Function (cAMP Measurement)

This protocol measures the ability of spirohydantoin antagonists to block MCH-induced inhibition of cAMP production.

Materials:

- CHO or HEK293 cells stably expressing MCH-R1
- Cell culture reagents
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- MCH agonist

- Forskolin
- Spirohydantoin antagonist compounds
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
- 384-well plates

Procedure:

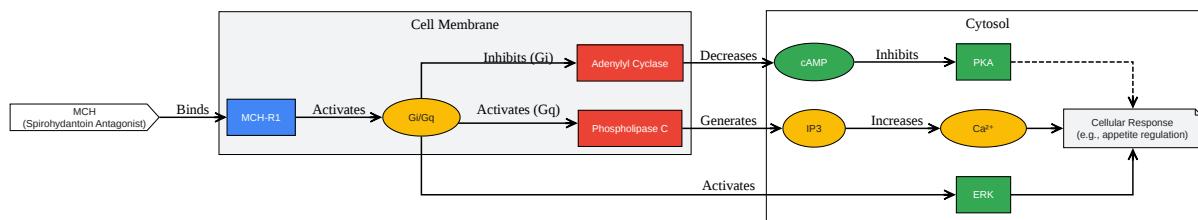
- Cell Plating:
 - Plate the MCH-R1 expressing cells into a 384-well plate and incubate overnight.
- Compound Treatment:
 - Add serial dilutions of the spirohydantoin antagonist compounds to the cells.
 - Incubate for 15-30 minutes at room temperature.
- Agonist Stimulation:
 - Add MCH agonist at a concentration that gives ~80% of the maximal response (EC80).
 - Immediately add forskolin to stimulate cAMP production.
- Incubation and Detection:
 - Incubate the plate for 30 minutes at room temperature.
 - Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
- Data Analysis:
 - Plot the cAMP levels as a function of the log concentration of the spirohydantoin antagonist.

- Determine the IC₅₀ value, which represents the concentration of antagonist required to reverse the MCH-induced inhibition of cAMP by 50%.

Mandatory Visualization

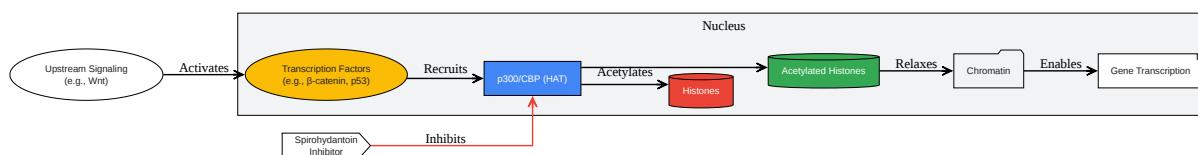
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.



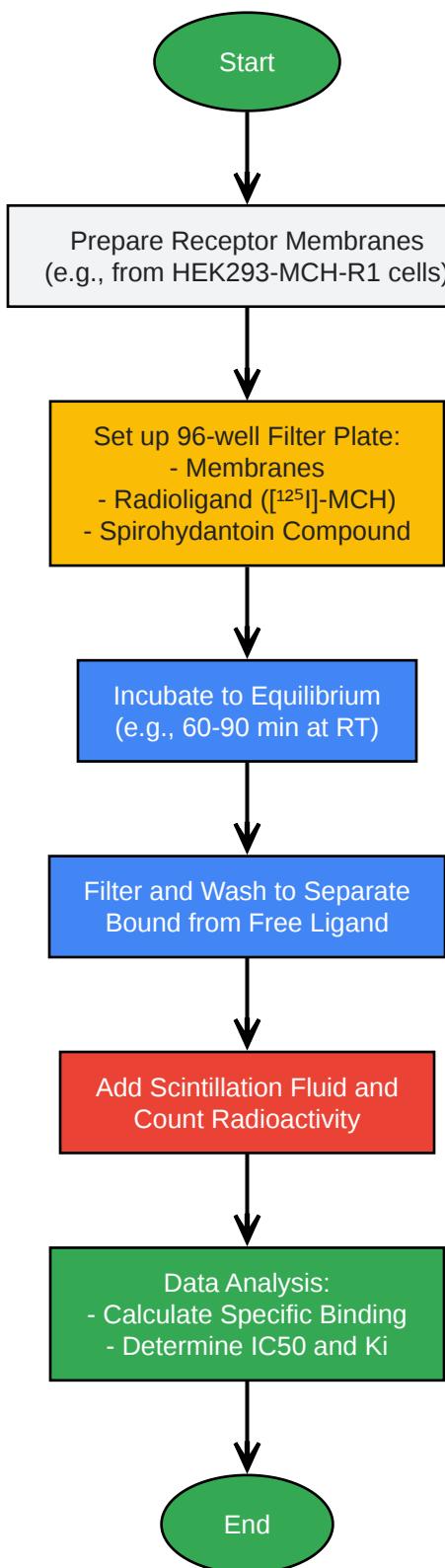
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Caption: MCH-R1 Signaling Pathway.



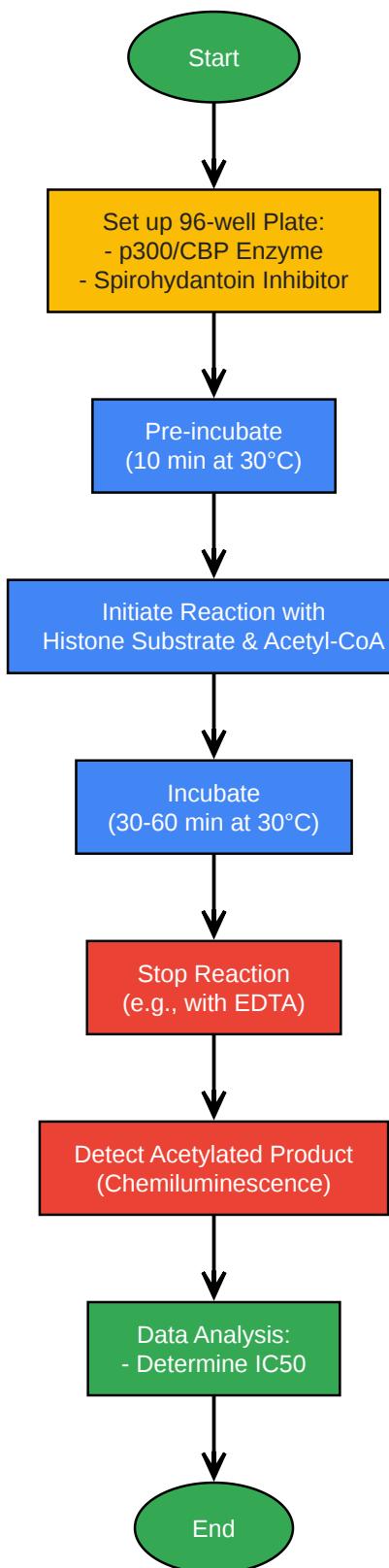
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Caption: p300/CBP Signaling Pathway.



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Caption: Radioligand Binding Assay Workflow.



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Caption: Histone Acetyltransferase (HAT) Assay Workflow.

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